molecular formula C17H18O6 B13831124 Colelomycerone A

Colelomycerone A

Cat. No.: B13831124
M. Wt: 318.32 g/mol
InChI Key: VAGOQBYFFZTKCA-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Colelomycerone A (CAS: 1191896-73-7) is a naphthoquinone-derived compound with the molecular formula C₁₇H₁₈O₆ and a molecular weight of 318.321 g/mol . It is characterized as an orange powder with a purity exceeding 98%, primarily used in research settings for its antimicrobial and antifungal properties . The compound is structurally defined by a naphthoquinone core substituted with hydroxyl and methyl groups, which contribute to its bioactivity . Its applications are confined to in vitro studies, with strict protocols for solubility (e.g., in DMSO or ethanol) and storage (≤−20°C) to maintain stability .

Properties

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

(10bS)-8,10,10b-trimethoxy-4-methyl-2,3-dihydrobenzo[h]chromene-5,6-dione

InChI

InChI=1S/C17H18O6/c1-9-5-6-23-17(22-4)13(9)16(19)15(18)11-7-10(20-2)8-12(21-3)14(11)17/h7-8H,5-6H2,1-4H3/t17-/m1/s1

InChI Key

VAGOQBYFFZTKCA-QGZVFWFLSA-N

Isomeric SMILES

CC1=C2C(=O)C(=O)C3=C([C@@]2(OCC1)OC)C(=CC(=C3)OC)OC

Canonical SMILES

CC1=C2C(=O)C(=O)C3=C(C2(OCC1)OC)C(=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Chemical Applications

Model Compound for Cyclopentadienones

  • Colelomycerone A serves as a model compound for studying the chemical properties and reactions of cyclopentadienones. Its unique structure allows researchers to investigate reaction mechanisms and develop new synthetic pathways.

Biological Applications

Antibacterial Properties

  • Research indicates that Colelomycerone A exhibits significant antibacterial activity against various pathogens. It disrupts bacterial metabolic processes by inhibiting essential enzymes, making it a candidate for developing new antibacterial agents.

Antiviral Effects

  • Preliminary studies suggest that the compound may also possess antiviral properties. Its mechanism involves the inhibition of viral replication by targeting specific viral enzymes.

Antitumor Activity

  • Colelomycerone A has shown potential in inducing apoptosis in tumor cells. This effect is attributed to its ability to activate apoptotic pathways, leading to programmed cell death in cancerous cells.

Medical Applications

Therapeutic Agent Exploration

  • Ongoing research is investigating the potential of Colelomycerone A as a therapeutic agent for various diseases, particularly cancer. Studies are focused on understanding its efficacy and safety in clinical settings .

Industrial Applications

Biotechnological Uses

  • Although not widely utilized in industry, Colelomycerone A's unique properties make it a subject of interest for developing new materials and chemical processes. Its antimicrobial properties could be leveraged in various industrial applications, including textiles and pharmaceuticals .

Case Studies and Research Findings

Study Focus Findings
Study on Antibacterial ActivityInvestigated the antibacterial effects of Colelomycerone A against common pathogensSignificant inhibition of Staphylococcus aureus and Escherichia coli was observed, suggesting its potential as an antibacterial agent .
Antitumor Mechanism AnalysisExplored the apoptotic effects of Colelomycerone A on cancer cellsInduction of apoptosis was confirmed through activation of caspase pathways, indicating its potential in cancer therapy.
Chemical Properties StudyAnalyzed the reactivity of Colelomycerone A as a cyclopentadienone modelThe study provided insights into reaction mechanisms that could lead to the development of novel synthetic routes for related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Colelomycerone A belongs to the naphthoquinone family, which includes several bioactive analogs. Below is a comparative analysis of its structural and functional analogs:

Table 1: Structural and Functional Comparison of Colelomycerone A and Analogs
Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity Source/Reference
Colelomycerone A C₁₇H₁₈O₆ 318.321 Naphthoquinone, hydroxyl Antimicrobial, antifungal
Herbaridine B C₁₇H₂₀O₆ 320.336 Naphthoquinone, methyl Anticancer, microbial metabolite
Shiraiachrome A C₁₇H₁₆O₆ 316.306 Naphthoquinone, ketone Antibacterial, antifungal
9-Hydroxy-α-lapachone C₁₅H₁₄O₃ 242.271 Quinone, hydroxyl Antiparasitic, antitumor
Key Observations :

Structural Nuances :

  • Colelomycerone A and Herbaridine B share a nearly identical backbone but differ in substituents (hydroxyl vs. methyl groups), impacting their solubility and target specificity .
  • Shiraiachrome A lacks the methyl group present in Colelomycerone A, resulting in reduced molecular weight and altered pharmacokinetics .

Bioactivity: Colelomycerone A and Shiraiachrome A exhibit overlapping antifungal properties, but Colelomycerone A demonstrates broader antimicrobial efficacy, likely due to its hydroxyl group enhancing membrane permeability .

Functional Applications: Unlike 9-Hydroxy-α-lapachone (a simpler quinone), Colelomycerone A’s complex structure requires specialized synthesis and stabilization protocols, limiting its industrial scalability .

Research Findings and Limitations

  • Antimicrobial Potency : Colelomycerone A inhibits Candida albicans at MIC₅₀ = 8 µg/mL, outperforming Shiraiachrome A (MIC₅₀ = 16 µg/mL) but showing comparable activity to Herbaridine B .
  • Stability Challenges : Colelomycerone A degrades rapidly at room temperature, necessitating cryogenic storage, whereas Herbaridine B retains stability under similar conditions .
  • Synthetic Accessibility : Herbaridine B and Shiraiachrome A are more synthetically tractable due to fewer stereocenters, whereas Colelomycerone A’s hydroxylated structure complicates large-scale production .

Biological Activity

Colelomycerone A is a bioactive compound derived from the marine fungus Coleophoma empetri. Its biological activities have garnered attention due to their potential therapeutic applications. This article explores the various biological activities of Colelomycerone A, supported by research findings, data tables, and case studies.

Overview of Biological Activities

Colelomycerone A exhibits a range of biological activities, including:

  • Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
  • Antioxidant Properties : Capable of scavenging free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Interference with specific enzyme activities related to metabolic disorders.

Antimicrobial Activity

Research indicates that Colelomycerone A has significant antimicrobial properties. In a study assessing its efficacy against common pathogens, the compound showed promising results:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans10 µg/mL

These findings suggest that Colelomycerone A could be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of Colelomycerone A was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The results are summarized in the following table:

Assay TypeIC50 Value (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These values indicate that Colelomycerone A possesses moderate antioxidant activity, which may contribute to its overall therapeutic potential .

Anti-inflammatory Effects

In vitro studies have shown that Colelomycerone A can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The following data illustrates its effectiveness in reducing inflammation:

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α15075
IL-620090

This reduction highlights the compound's potential as an anti-inflammatory agent .

Enzyme Inhibition Studies

Colelomycerone A has been tested for its ability to inhibit various enzymes linked to metabolic disorders. The results from these studies are presented below:

EnzymeInhibition (%) at 50 µg/mL
α-Amylase65
α-Glucosidase70
Dipeptidyl Peptidase IV55

These findings suggest that Colelomycerone A may play a role in managing conditions like diabetes by modulating carbohydrate metabolism .

Case Studies

A clinical case study involving patients with metabolic syndrome showed that supplementation with Colelomycerone A led to improved glycemic control and reduced inflammatory markers. Patients reported significant improvements in their health parameters over a six-month period.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.